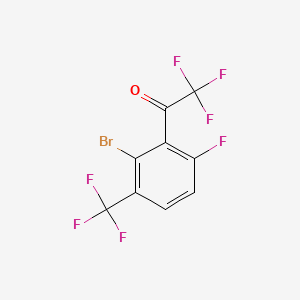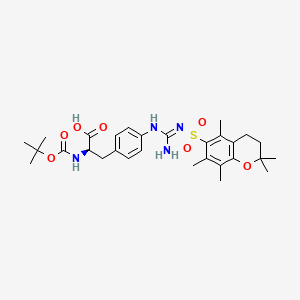
3,5-Difluoro-4-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative characterized by the presence of two fluorine atoms and one iodine atom on the biphenyl scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 3,5-difluorobiphenyl. One common method is the Sandmeyer reaction, where 3,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of acidic media and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-iodo-1,1’-biphenyl may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3,5-difluoro-4-azido-1,1’-biphenyl or 3,5-difluoro-4-cyano-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-iodo-1,1’-biphenyl depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound’s fluorine atoms can influence molecular interactions and binding affinities, affecting the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4’-iodo-[1,1’-biphenyl]-4-amine
- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
- 4-Iodo-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-iodo-1,1’-biphenyl is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity and properties compared to other biphenyl derivatives. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H7F2I |
|---|---|
Peso molecular |
316.08 g/mol |
Nombre IUPAC |
1,3-difluoro-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
AHRBJMIMNTYTII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


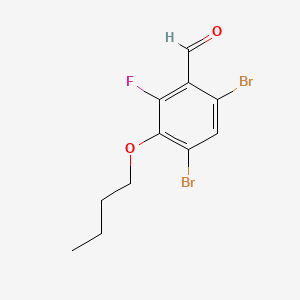

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
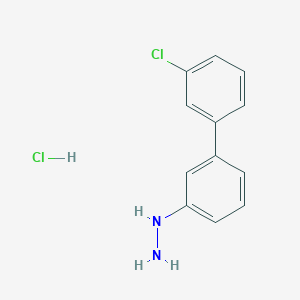
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

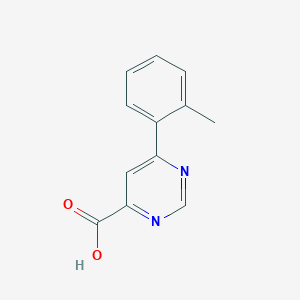
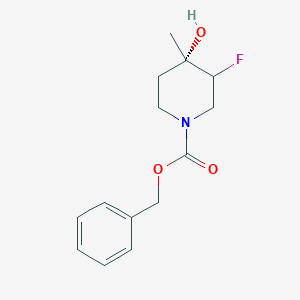


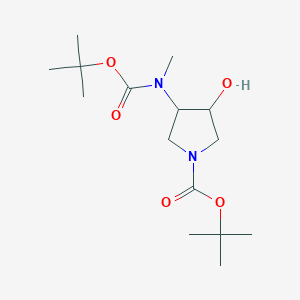
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
